methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with the molecular formula C25H21FO6. This compound is known for its unique structure, which includes a chromen-2-one core substituted with a fluorobenzyl group and a methyl acetate moiety.
Preparation Methods
The synthesis of methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the fluorobenzyl group: This is achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the chromen-2-one core.
Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom
Scientific Research Applications
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or interact with receptors in the nervous system to exert its effects .
Comparison with Similar Compounds
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:
Methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate: This compound has a similar structure but with a different position of the fluorine atom on the benzyl group.
7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one: This compound lacks the acetate group and has a different substitution pattern on the chromen-2-one core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a compound belonging to the class of coumarin derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClFO5, with a molecular weight of 404.8 g/mol. The structural features include a chromen-2-one core modified by a fluorobenzyl ether group and an acetate moiety.
Property | Value |
---|---|
Molecular Formula | C21H18ClFO5 |
Molecular Weight | 404.8 g/mol |
IUPAC Name | Methyl 2-[7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate |
InChI Key | PTENYTUKDZFTGV-UHFFFAOYSA-N |
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that lead to physiological changes.
- Gene Expression Regulation : The compound influences the expression of genes associated with various biological functions.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation in various experimental models. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.
Anticancer Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-[ (2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | Similar chromenone core | Different substituents affecting biological activity |
6-chloro-{7-[ (4-fluorobenzyl)oxy]} -4-methyl - 2H-chromen - 2-one | Variation in halogen and methyl groups | Distinct biological profiles due to structural differences |
Ethyl 2-(4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy) acetate | Contains an ethyl instead of methyl group | Variations in solubility and reactivity |
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methyl {7-[ (4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}acetate against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C21H19FO5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19FO5/c1-12-16-8-9-18(26-11-14-4-6-15(22)7-5-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
SATYACRIILXQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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